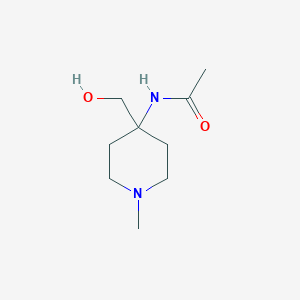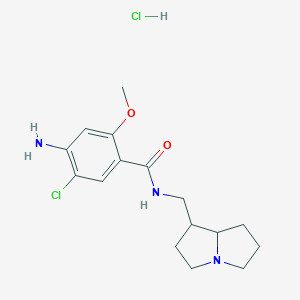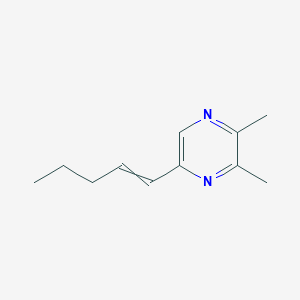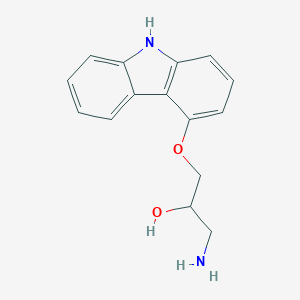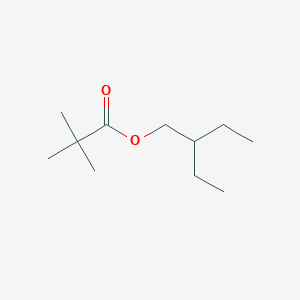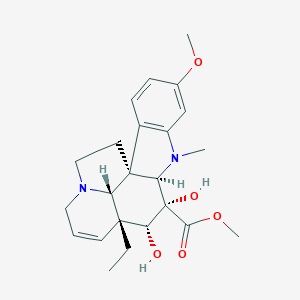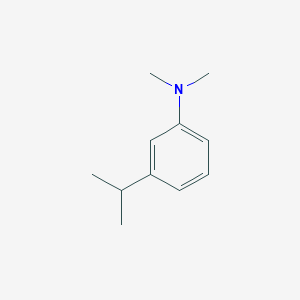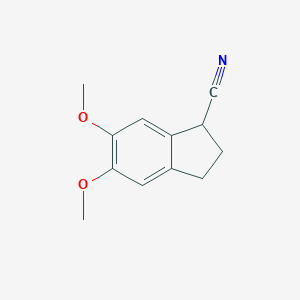
Epiclorhidrina-d5
Descripción general
Descripción
Epichlorohydrin-d5 (ECH-d5) is a synthetic organic compound that is widely used in the laboratory for a variety of experiments. It is an important building block for many organic synthesis reactions, and is used in the manufacture of polymers, pharmaceuticals, and other products. ECH-d5 is an optically active compound, meaning that it contains an asymmetric carbon atom and can exist in two different forms. It is also a chiral compound, meaning that it can exist in two different enantiomers. This makes it an important compound for research in the field of stereochemistry.
Aplicaciones Científicas De Investigación
Remediación Ambiental: Polímeros de Ciclodextrina
Epiclorhidrina-d5: se utiliza en la síntesis de polímeros de ciclodextrina, que son instrumentales en aplicaciones ambientales como el tratamiento de agua y aguas residuales. Estos polímeros tienen la capacidad única de formar complejos de inclusión con varios contaminantes, facilitando su eliminación de los sitios contaminados .
Síntesis de Materiales Avanzados: Compuestos de Óxido de Grafeno
Los investigadores han desarrollado un nuevo material compuesto mediante la funcionalización de beta-ciclodextrina con óxido de grafeno reducido y la reticulación con epiclorhidrina. Este compuesto es prometedor para el tratamiento de aguas residuales fenólicas, demostrando una alta capacidad y eficiencia de adsorción .
Química Analítica: Técnicas de RMN de Estado Sólido
En el campo de la química analítica, This compound juega un papel crucial en la caracterización estructural de los materiales. Las técnicas de RMN de estado sólido, como la espin-polarización de ángulo mágico (CPMAS), aprovechan la this compound para dilucidar la estructura molecular y la dinámica de los materiales complejos .
Aplicaciones Industriales: Cromatografía
Los geles de ciclodextrina reticulados sintetizados utilizando this compound se utilizan en cromatografía a escala industrial. Estos geles son efectivos para separar y purificar compuestos químicos, lo que los hace valiosos para diversos procesos industriales .
Toxicología: Bioensayos
This compound se utiliza en bioensayos para evaluar la efectividad de los procesos de eliminación de contaminantes. Por ejemplo, las pruebas de germinación de semillas de lechuga pueden determinar la toxicidad residual en el agua tratada con polímeros de ciclodextrina-epiclorhidrina .
Química de Polímeros: Geles Reticulados
En la química de polímeros, this compound se emplea para producir geles de ciclodextrina reticulados. Estos geles tienen diversas funcionalidades y se pueden formar en cuentas u otras formas, que luego se utilizan para la adsorción de contaminantes en el tratamiento de aguas residuales .
Tratamiento de Agua: Eliminación de Contaminantes Fenólicos
Los materiales compuestos sintetizados utilizando this compound han demostrado una notable eficiencia en la eliminación de contaminantes fenólicos del agua. Esta aplicación es crítica debido a la alta toxicidad y persistencia de los compuestos fenólicos en el medio ambiente .
Investigación y Desarrollo: Síntesis de Nuevos Adsorbentes
This compound es integral para la investigación y el desarrollo de nuevos materiales adsorbentes. Su papel en la síntesis de polímeros basados en ciclodextrina contribuye a la creación de soluciones innovadoras para el control de la contaminación ambiental .
Safety and Hazards
Direcciones Futuras
The global Epichlorohydrin market is expected to grow at a CAGR of 4.44% during the forecast period until 2030 . There is ongoing research into the feasibility of load flexibilisation in epichlorohydrin plants, which could increase profitability by demand response for electricity and balancing market .
Mecanismo De Acción
Target of Action
Epichlorohydrin-d5, also known as 1-Chloro-2,3-epoxypropane, is a compound that primarily targets the kidneys, liver, and lungs . It is known to have adverse physicochemical, human health, and environmental effects .
Mode of Action
Epichlorohydrin-d5 is a directly acting alkylating agent . When it is attacked by nucleophiles, it reacts preferably with the epoxide group as well as with the chloride function . The substance is rapidly metabolized, and in the preferred reaction, chloropropan-diols are formed, which may lead to glycidyls and glycerol derivatives .
Biochemical Pathways
Epichlorohydrin-d5 affects several biochemical pathways. Metabolism takes place either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives .
Pharmacokinetics
Epichlorohydrin-d5 is readily absorbed after oral, inhalation, or dermal exposures . It shows a rapid elimination half-life of 2 hours and total excreta recovery of 91.61% of the radiolabeled chemical . The extent of absorption is similar after doses of either 1 or 100 mg/kg .
Result of Action
The chronic and subchronic administration of Epichlorohydrin-d5 in studies with rodents causes damage to the lungs, liver, kidneys, adrenals, and the CNS and leads to a reduction of hemoglobin and lymphocytes in the peripheral blood . It has a corrosive effect on the skin, eyes, and mucous membranes of the respiratory tract . It is also genotoxic in numerous test systems in vitro even without metabolic activation . In vivo, it causes DNA adducts, is genotoxic in Drosophila, and induces SCE and chromosomal aberrations in mice .
Action Environment
Epichlorohydrin-d5 is a flammable liquid and vapor . It is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage and may cause an allergic skin reaction . It is also harmful to aquatic life . Therefore, it is recommended to use only outdoors or in a well-ventilated area . It is also advised to avoid release to the environment .
Análisis Bioquímico
Biochemical Properties
Epichlorohydrin-d5 is a highly reactive electrophilic compound. It reacts preferably with the epoxide group as well as with the chloride function . This property allows it to interact with various enzymes, proteins, and other biomolecules, leading to changes in their function and activity.
Cellular Effects
It is known that Epichlorohydrin, the non-deuterated form of the compound, can cause damage to the lungs, liver, kidneys, adrenals, and the central nervous system, and leads to a reduction of hemoglobin and lymphocytes in the peripheral blood .
Molecular Mechanism
Epichlorohydrin-d5, like its non-deuterated form, is a directly acting alkylating agent. It reacts preferably with the epoxide group as well as with the chloride function . This allows it to form covalent bonds with biomolecules, leading to changes in their structure and function.
Temporal Effects in Laboratory Settings
It is known that Epichlorohydrin, the non-deuterated form, is converted to 3-chloro-1,2-propanediol (α-chlorohydrin) in an aqueous milieu at a pH of 7 and 20°C .
Dosage Effects in Animal Models
It is known that Epichlorohydrin, the non-deuterated form, can cause fertility disorders and a temporary up to a permanent sterility in male rodents from 50 ml/m3 or 3 mg/kg body weight administered intraperitoneally .
Metabolic Pathways
It is known that Epichlorohydrin, the non-deuterated form, is metabolized either via hydrolytic formation of 3-chloro-1,2-propanediol (spontaneously or catalyzed by epoxide hydrolase) or alternatively via a coupling to glutathione, forming GSH and mercapturic acid derivatives .
Transport and Distribution
The transport and distribution of Epichlorohydrin-d5 within cells and tissues are not well-studied. It is known that Epichlorohydrin, the non-deuterated form, is absorbed rapidly via the skin, gastrointestinal tract, and, in vapour form, via the lungs. It is distributed widely throughout the body .
Subcellular Localization
It is known that Epichlorohydrin, the non-deuterated form, is retained in tissues mainly at the portal of entry, i.e., the nasal epithelium during inhalation and the stomach after oral exposure .
Propiedades
IUPAC Name |
2-[chloro(dideuterio)methyl]-2,3,3-trideuteriooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLQWZUYTZBJKN-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584038 | |
| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69533-54-6 | |
| Record name | 2-[Chloro(~2~H_2_)methyl](~2~H_3_)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epichlorohydrin-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Epichlorohydrin-d5 in synthesizing deuterated propranolol analogs?
A1: Epichlorohydrin-d5, a deuterated form of epichlorohydrin, serves as a crucial starting material for incorporating deuterium atoms into the propanolamine side chain of propranolol and its derivatives []. This isotopic labeling is essential for various research applications, including:
Q2: Can you describe the reaction of Epichlorohydrin-d5 with 1-naphthol in the synthesis of deuterated propranolol?
A2: In this synthesis [], Epichlorohydrin-d5 reacts with 1-naphthol in the presence of a catalytic amount of pyridine. This reaction yields a mixture of two products:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
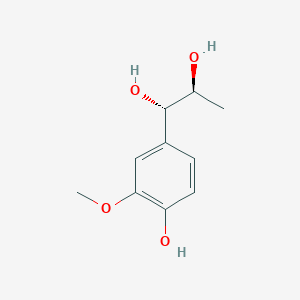
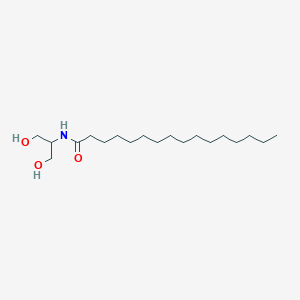
![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
